molecular formula C21H17N5 B173449 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine CAS No. 112362-30-8

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine

Cat. No.: B173449
CAS No.: 112362-30-8
M. Wt: 339.4 g/mol
InChI Key: WCPSZOGARLDLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine is a complex organic compound that belongs to the family of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring flanked by two benzimidazole units. The presence of nitrogen atoms within its structure allows it to form coordination complexes with various metals, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine typically involves the condensation of 2,6-diaminopyridine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-methyl-2-[6-(1-methylbenzimidazol-2-yl)pyridin-2-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5/c1-25-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21-24-15-9-4-6-13-19(15)26(21)2/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPSZOGARLDLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477138
Record name 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112362-30-8
Record name 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Customer
Q & A

Q1: What makes the iron complex of Me-bzimpy, [Fe(Me-bzimpy)2]2+, a superior catalyst for CO2 photoreduction compared to its zinc counterpart, [Zn(Me-bzimpy)2]2+?

A2: While both complexes can facilitate CO2 photoreduction, [Fe(Me-bzimpy)2]2+ exhibits superior catalytic activity with a much higher turnover number (TON) of 878 compared to 53 for [Zn(Me-bzimpy)2]2+ []. This difference is attributed to the higher stability of the iron complex upon reduction, a crucial factor in maintaining catalytic activity during the CO2 reduction process. This observation highlights how the choice of metal ion significantly influences the performance of these metal complexes in catalytic applications.

Q2: Can you elaborate on the application of Me-bzimpy derivatives in the context of heterogeneous catalysis, specifically for water oxidation?

A3: Research [] demonstrates the functionalization of an indium tin oxide (ITO) electrode with a Me-bzimpy derivative containing vinyl groups. This modification enabled the immobilization of a Ruthenium-based water oxidation catalyst onto the electrode surface via electropolymerization. This approach effectively bridges the gap between homogeneous and heterogeneous catalysis by anchoring a molecular catalyst onto a conductive material. The resulting modified electrode exhibited promising electrocatalytic activity for water oxidation, highlighting the potential of Me-bzimpy derivatives in designing robust and efficient catalytic systems for energy-related applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.